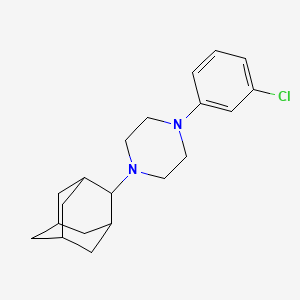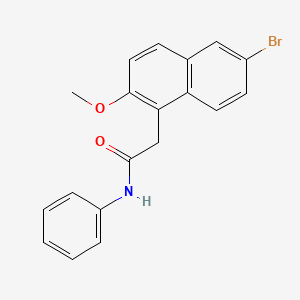
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone is an organic compound that features a nitrophenyl group and a quinolinylsulfanyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 8-mercaptoquinoline as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 8-mercaptoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield the final product, this compound.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Tin(II) chloride, iron powder
- Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfoxides, sulfones, and amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It may find applications in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone include:
1-(4-Nitrophenyl)-3-(quinolin-8-yl)urea: This compound shares the nitrophenyl and quinolinyl groups but differs in the central linkage, which is a urea group instead of an ethanone.
1-(4-Nitrophenyl)-2-(quinolin-8-ylthio)ethanol: This compound has a similar structure but features an ethanol group instead of an ethanone.
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)propane: This compound has a propane backbone instead of an ethanone.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(2-Methylbutan-2-yl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![(1E)-1-[1-(3-Bromophenyl)ethylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5756378.png)

